Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate
Description
Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate is a quaternary ammonium compound (QAC) characterized by:
- Trimethylene bridge: Connects two dimethylammonium groups.
- Bulky cyclohexenyl substituents: Features 2,6,6-trimethylcyclohexenyl groups, enhancing lipophilicity and steric effects.
- Dibromide counterions: Provides ionic stability.
- Dihydrate form: Influences solubility and crystallinity.
This compound is structurally optimized for surfactant and antimicrobial applications due to its amphiphilic nature and cationic charge .
Properties
CAS No. |
66827-34-7 |
|---|---|
Molecular Formula |
C33H64Br2N2 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
3-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]propyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C33H64N2.2BrH/c1-26-16-13-22-32(5,6)30(26)20-18-28(3)34(9,10)24-15-25-35(11,12)29(4)19-21-31-27(2)17-14-23-33(31,7)8;;/h28-29H,13-25H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
FATOUCXKYXMOKY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Full chemical name: Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate
- Molecular formula: C33H68N2Br2·2H2O (approximate, including dibromide and dihydrate)
- Key structural features:
- Two quaternary ammonium centers with dimethyl substitution
- Two bulky 2,6,6-trimethyl-1-cyclohexenyl propyl side chains
- Trimethylene linker bridging the ammonium centers
- Dibromide counterions and dihydrate crystallization water molecules
This compound is a bis-quaternary ammonium salt with sterically hindered cyclohexenyl groups, typically used in fabric care or antimicrobial applications (patent US7012053B1 mentions related quaternary ammonium compounds in fabric care).
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound generally follows these steps:
Synthesis of the tertiary amine intermediate :
The key intermediate is a tertiary amine bearing the 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl substituent. This intermediate is commonly prepared by reductive amination or nucleophilic substitution on a suitable precursor containing the cyclohexenyl moiety.Quaternization of the tertiary amine :
The tertiary amine is reacted with a suitable alkylating agent, such as methyl bromide or a brominated trimethylene derivative, to form the quaternary ammonium salt. This step introduces the positive charge centers and the dibromide counterions.Purification and crystallization :
The crude quaternary ammonium salt is purified by recrystallization, often from aqueous or alcoholic solvents, to obtain the dihydrate crystalline form.
Detailed Synthetic Steps
Preparation of the Tertiary Amine Intermediate
-
- 2,6,6-trimethyl-1-cyclohexen-1-yl propyl halide or alcohol derivatives
- Dimethylamine or related amines
-
- The halide or activated alcohol derivative undergoes nucleophilic substitution with dimethylamine under controlled temperature and solvent conditions (e.g., ethanol or acetonitrile) to yield the tertiary amine.
- Alternatively, reductive amination of the corresponding aldehyde or ketone with dimethylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (Raney nickel or platinum oxide catalysts) can be employed.
-
- Temperature: 25–80°C
- Solvent: Ethanol, acetonitrile, or ether
- Time: Several hours to overnight
Yield: Typically 60–80% for the tertiary amine intermediate.
Quaternization to Form the Bis-Quaternary Ammonium Salt
-
- Tertiary amine intermediate
- Alkyl bromide, commonly methyl bromide or 1,3-dibromopropane for introducing the trimethylene bridge
-
- The tertiary amine is treated with excess methyl bromide or dibromide in an organic solvent (e.g., acetonitrile or dichloromethane) under stirring.
- The reaction is exothermic and proceeds at room temperature or slightly elevated temperature (up to 50°C).
- After completion, the reaction mixture is cooled, and the quaternary ammonium salt precipitates or is extracted.
-
- The crude product is filtered and washed with cold solvent.
- Recrystallization from water or aqueous alcohol yields the dibromide dihydrate salt.
Yield: 65–85% depending on purity and reaction scale.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| Tertiary amine synthesis | Dimethylamine + cyclohexenyl halide | 25–80 | Ethanol/acetonitrile | 6–24 hours | 60–80 |
| Quaternization | Tertiary amine + methyl bromide/dibromide | 20–50 | Acetonitrile/DCM | 2–6 hours | 65–85 |
| Crystallization | Recrystallization from aqueous solvent | Ambient | Water/ethanol | Overnight | - |
Chemical Reactions Analysis
Core Reaction Mechanisms
The compound participates in reactions characteristic of quaternary ammonium salts and bromide-containing systems:
β-Elimination Reactions
Under basic conditions (e.g., potassium amide in liquid ammonia), the quaternary ammonium ion undergoes β-elimination to form alkenes. For example:
This reaction is critical for generating unsaturated hydrocarbons from ammonium precursors .
Displacement Reactions
Hydroxide ion displacement replaces trimethylamine groups with hydroxyl groups, forming alcohols. For example:
This pathway is observed in acidic or aqueous conditions .
Comparative Reaction Pathways
Synthetic and Functionalization Pathways
The compound’s synthesis involves multi-step alkylation and bromide substitution:
-
Alkylation : Reaction of tertiary amines with 1,3-dibromopropane under reflux.
-
Bromide Exchange : Replacement of counterions via metathesis with NaBr or KBr.
-
Hydration : Crystallization in aqueous media to form the dihydrate .
Key intermediates :
-
Trimethylenebis(amine) precursors.
-
Cyclohexenylpropyl bromide derivatives.
Catalytic and Environmental Interactions
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance elimination rates by stabilizing transition states .
-
Temperature Dependence : β-Elimination dominates >40°C, while displacement prevails at lower temperatures.
-
pH Sensitivity : Alkaline conditions accelerate both elimination and hydrolysis pathways .
Reaction Outcomes and Byproducts
Mechanistic Insights
Scientific Research Applications
Preliminary investigations into the biological interactions of ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate have revealed promising results. The compound's structure suggests potential uses in:
- Antimicrobial Agents : Due to its quaternary ammonium structure, it may exhibit antimicrobial properties. Studies on similar compounds have shown effectiveness against a variety of pathogens.
- Pest Control : The compound's structural similarities to known insecticidal agents suggest potential applications in agricultural pest management. Its efficacy could be evaluated against common agricultural pests and pathogens.
Chemical Synthesis and Material Science
The compound can serve as an intermediate in the synthesis of other chemical entities. Its unique functional groups allow for modifications that can lead to:
- Polymeric Materials : Utilizing the compound as a monomer or crosslinking agent in polymer chemistry could yield materials with tailored properties for specific applications.
- Nanotechnology : Investigating its role in nanomaterials could lead to advancements in drug delivery systems or as a stabilizing agent in nanoparticle synthesis.
Environmental Applications
Given the current trends towards eco-friendly solutions in agriculture and pest management:
- Biopesticides : The compound could be explored as a biopesticide alternative due to its potential low toxicity to non-target organisms.
- Soil Health : Its application in soil amendments may enhance microbial diversity and activity, promoting healthier soil ecosystems.
Case Study 1: Antimicrobial Efficacy
Research has demonstrated that quaternary ammonium compounds exhibit significant antimicrobial activity. A study focusing on structurally similar compounds found that they effectively inhibited bacterial growth at low concentrations. This suggests that this compound could be similarly effective.
Case Study 2: Agricultural Applications
In agricultural settings, compounds resembling ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide have been tested for their efficacy against various pests. Results indicated a reduction in pest populations when applied at specific concentrations. This reinforces the potential for developing this compound into an effective pest management solution.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ammonium groups can interact with negatively charged sites on biomolecules, while the bromide ions can participate in various chemical reactions. The trimethylene bridge and cyclohexenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bridging Groups
The trimethylene bridge (three-carbon chain) distinguishes it from:
- Example: Ammonium, ethylenebis(iminocarbonylmethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride .
- Pentamethylenebis analogs (five-carbon bridge): Longer bridges enhance hydrophobicity and lower critical micelle concentration (CMC). Example: Ammonium, pentamethylenebis(trimethyl-, dibromide), which exhibits CMC values ~0.1–8.3 mM in comparable QACs .
Key Insight : Trimethylene balances flexibility and charge density, making it intermediate in surfactant efficiency between ethylene and pentamethylene variants.
Substituent Effects
Cyclohexenyl vs. Aromatic or Alkyl Groups
- Target compound : The 2,6,6-trimethylcyclohexenyl group enhances steric bulk and lipophilicity, favoring membrane disruption in antimicrobial applications.
- Aromatic analogs : Compounds like 1,1′-methylenebis[3-(2,6-diisopropylphenyl)-3,4,5,6-tetrahydropyrimidin-1-ium] dibromide () use aromatic diisopropylphenyl groups, improving thermal stability but reducing solubility in aqueous media.
- Simple alkyl chains : QACs like alkyltrimethylammonium bromides (e.g., BAC-C12) with linear C12 chains exhibit lower CMC (~0.4–8.3 mM) but lack the steric stabilization of cyclic substituents .
Counterion and Hydration State
- Dibromide vs. Dichloride : Bromide counterions (target compound) increase molar volume and polarizability compared to chloride, enhancing solubility in organic-aqueous interfaces. Example: Ammonium, ethylenebis(...) dichloride has higher crystallinity but lower solubility.
- Dihydrate vs. Solvates: The dihydrate form improves stability in humid environments compared to ethanol monosolvates (e.g., ), which may dissociate in polar solvents.
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Biological Activity
Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate is a complex quaternary ammonium compound with the chemical formula . This compound features multiple functional groups, including ammonium and bromide ions, which contribute to its unique chemical properties and biological activities.
Chemical Structure and Synthesis
The synthesis of this compound involves several steps that typically include the formation of the trimethylene linkers and cyclohexene moieties. The presence of these structural elements is significant as they may influence the compound's biological interactions.
The biological activity of this quaternary ammonium compound is primarily attributed to its ability to interact with various biological systems. Preliminary studies indicate potential curare-like activities , where it may function as a neuromuscular blocker. This mechanism is similar to other bis-quaternary ammonium compounds that have been studied for their pharmacological effects.
Comparative Studies
Research comparing the activity of this compound with other bis-trimethylammonium compounds has shown varying degrees of efficacy. For instance, in studies involving rat diaphragm preparations, it has been observed that compounds with longer polymethylene chains exhibit increased activity.
| Compound Name | Activity Level | Notes |
|---|---|---|
| BTM9 | 5-6 times TM | Active in rat diaphragm |
| BTM10 | 3 times tubocurarine | Highest activity observed |
| BTM2 | Twice as active as TM | Moderate activity |
These findings suggest that the structural characteristics of ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide may enhance its neuromuscular blocking capabilities compared to simpler quaternary ammonium compounds.
Case Studies and Research Findings
A notable study published in Nature explored the pharmacology of various bis-trimethylammonium compounds, highlighting their potential therapeutic applications and mechanisms of action. The results indicated that the sensitivity of different animal models (e.g., rat vs. rabbit) to these compounds varies significantly, which is critical for understanding their potential use in clinical settings .
Another study focused on the interaction of quaternary ammonium compounds with neuromuscular junctions, revealing that compounds similar to ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide can effectively inhibit neurotransmission in isolated muscle preparations .
Potential Applications
Given its unique structure and biological activity, ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide holds promise for various applications:
- Pharmaceutical Development : Its neuromuscular blocking properties could be leveraged in anesthesia or pain management.
- Agricultural Use : As a quaternary ammonium compound, it may serve as an effective biocide or herbicide.
Q & A
Q. What are the key challenges in synthesizing and purifying this compound, and what methodologies address them?
Synthesis requires controlled alkylation of cyclohexenyl precursors with brominated ammonium intermediates. A validated approach involves using anhydrous solvents (e.g., DMF) and catalysts like cesium carbonate to promote nucleophilic substitution, as seen in analogous quaternary ammonium syntheses . Purification via column chromatography with ethyl acetate/water partitioning is critical to remove unreacted dibromoethane and byproducts. Structural confirmation requires tandem techniques: NMR (for proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers characterize its structural stability under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C under nitrogen.
- pH sensitivity : Dissolve in buffered solutions (pH 3–9), monitor hydrolysis via HPLC over 72 hours. Cyclohexenyl groups may exhibit conformational shifts under acidic conditions, requiring X-ray crystallography to detect bond-angle distortions .
Q. What experimental designs are optimal for assessing its solubility in polar vs. nonpolar solvents?
Use a shake-flask method: Saturate solvents (e.g., water, ethanol, hexane) with the compound, equilibrate at 25°C for 24 hours, and quantify dissolved material via UV-Vis spectroscopy. Polar solvents (e.g., water) likely show limited solubility due to hydrophobic cyclohexenyl and branched alkyl chains, necessitating co-solvents like acetone for enhanced dissolution .
Advanced Research Questions
Q. How do structural analogs with varying substituents (e.g., cyclohexenyl vs. cyclopentyl groups) affect bioactivity or environmental persistence?
Comparative studies using analogs (e.g., trimethylcyclohexyl vs. isopropylcyclopentyl derivatives) reveal that cyclohexenyl groups enhance lipid membrane affinity due to increased hydrophobicity. Environmental persistence can be modeled via OECD 307 biodegradation tests: higher ring substitution (e.g., trimethylcyclohexenyl) correlates with slower degradation in soil matrices .
Q. What methodologies resolve contradictions in toxicity data across cell lines or organisms?
Discrepancies may arise from differential membrane permeability or metabolic activation. A tiered approach is recommended:
- In vitro : Compare IC₅₀ values in primary hepatocytes vs. immortalized cell lines using MTT assays.
- In silico : Apply QSAR models to predict metabolite reactivity (e.g., bromine release kinetics).
- In vivo : Use zebrafish embryos (OECD 236) to assess developmental toxicity linked to ammonium group interactions .
Q. How can researchers evaluate its ecological risk, considering abiotic/biotic transformations?
Follow the INCHEMBIOL framework :
- Abiotic : Study photolysis in aqueous solutions (UV irradiation, HPLC-MS to track degradation products).
- Biotic : Use soil microcosms with stable isotope labeling (¹³C) to trace mineralization rates.
- Bioaccumulation : Measure log Kow via octanol-water partitioning; values >3 indicate high lipid affinity.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
